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CAS No.: 174022-42-5

Cat. No.: S548935

Natural Derivation and Chemical Synthesis

The journey of Bevirimat begins with its natural precursor and involves specific chemical modifications to

enhance its potency.

¢ Natural Origin: Betulinic acid, the direct precursor to Bevirimat, was isolated from Syzygium
claviflorum [1] [2]. This plant belongs to the extensive Syzygium genus, known for its use in traditional
medicine and as a source of bioactive compounds [3].

¢ Chemical Synthesis: Bevirimat (3-O-(3',3'-Dimethylsuccinyl) betulinic acid) is synthesized by adding
a dimethylsuccinyl group to the C-3 position of the betulinic acid core structure [4] [5]. This specific
modification was found to enhance anti-HIV-1 activity by approximately 1000-fold compared to the
original betulinic acid [6].

Mechanism of Action as a Maturation Inhibitor

Bevirimat defines a distinct class of antiretrovirals known as maturation inhibitors [7]. Its mechanism is

summarized in the following workflow:

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://www.smolecule.com/products/s548935?utm_src=pdf-interest
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06581
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/bevirimat
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179155/
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6829466/
https://www.sciencedirect.com/science/article/abs/pii/S022352341300041X
https://link.springer.com/article/10.1186/1742-4690-8-101
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17982941/
https://www.smolecule.com/products/s548935?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Bevirimat enters
immature HIV-1 particle

:

Binds to the
CA-SP1 junction in Gag

Accumulation of uncleaved
CA-SP1 (p25)

Click to download full resolution via product page

This mechanism is distinct from protease inhibitors, as Bevirimat binds to the Gag substrate (the CA-SP1
cleavage site) rather than the protease enzyme itself, preventing the final step in the maturation process [6]

[7] [1]. This action results in the production of structurally defective, non-infectious viral particles [6].

Experimental Anti-HIV-1 Activity Profile

Bevirimat and its analogs have demonstrated potent activity in various experimental models. The table

below summarizes key biological data:
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Compound / Derivative

Experimental
Model | Target

Key Activity
(ICs0 | ECs0)

Description / Significance

Bevirimat (BVM)

Bevirimat (BVM)

HIV-1 infected H9
lymphocytes [4]

CA-SP1 cleavage
site in Gag [6]

ECso = 0.0035
UM [4]

Target binding
confirmed [6]

Prototype maturation inhibitor;
high potency.

Direct interaction proven via
photoaffinity labeling.

Compound 14a (C-30
diethylphosphonate
analog)

HIV-1 in vitro [4] ICs0 =0.02 uM [4] Comparable activity to BVM,

higher selectivity index (3450).

Compound 16 (C-28 HIV-1 NL4.3 strain Better antiviral Improved hydrosolubility for

modified derivative) [5] profile than BVM NMR studies; direct interaction
[5] with CA-SP1-NC peptide
shown.
Derivative 114 HIV-1/NL4-3 & ICs0 =0.019 uM Enhanced potency against
(Piperazine-caffeic acid NL4-3/V370A (NL4-3) & 0.15 BVM-resistant strain.
hybrid) strain [2] UM (V370A) [2]

Key Experimental Protocols

For researchers, understanding the methodologies used to study Bevirimat is crucial. Key protocols from the

literature include:

e Molecular Docking to CA-SP1 [4]:

o Protein Preparation: The 3D structure of the C-terminal domain of HIV-1 CA-SP1 (CTD-SP1)
is obtained from the Protein Data Bank (PDB) or generated via homology modeling.

o Ligand Preparation: The 3D structure of Bevirimat or its analog is energy-minimized using
computational chemistry software.

o Docking Simulation: The ligand is docked into the binding site at the CA-SP1 junction using
programs like AutoDock Vina. Docking poses are scored based on binding affinity (e.g.,
kcal/mol).

o Interaction Analysis: The specific interactions (e.g., hydrogen bonds, hydrophobic contacts)
between the ligand and amino acid residues in the binding pocket are analyzed and visualized.
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e Photoaffinity Crosslinking to Map Binding Site [6]:

o Particle Production: Generate immature HIV-1 Virus-Like Particles (VLPs) by transfecting
mammalian cells (e.g., 293T) with a Gag-expressing plasmid (e.g., pVP-I).

o Purification: VLPs are purified from the cell culture supernatant via ultracentrifugation through
a sucrose gradient.

o Crosslinking: Incubate purified VLPs with a photoactivatable Bevirimat analog. Expose the
mixture to UV light to covalently crosslink the analog to its protein target.

o Digestion and Analysis: Digest the crosslinked Gag protein with a protease (e.g., trypsin).
Identify the crosslinked peptides using Mass Spectrometry (LC-MS/MS) to pinpoint the exact
binding region.

Research Challenges and Future Directions

Despite its promising start, Bevirimat's clinical development was halted. Current research focuses on

overcoming these challenges:

¢ Clinical Setback and Resistance: Phase llb trials were suspended due to the emergence of
baseline polymorphisms in the CA-SP1 region of Gag in an estimated 55% of patients, which
conferred natural resistance to Bevirimat [4].
¢ Second-Generation Inhibitors: Research focuses on designing analogs that retain activity against
these resistant virus strains. Promising strategies include:
o C-28 Modification: Introducing hydrophilic groups (e.g., glycine, -alanine, lysine) at the C-28
position to improve hydrosolubility and maintain activity [5].
o C-3 Phosphonate Derivatives: Replacing the ester group with a more metabolically stable
phosphonate group directly linked to the triterpene system, which can increase the number of
strong interactions with the target protein [4].
o Hybrid Molecules: Incorporating privileged maotifs like piperazine and caffeic acid into the
Bevirimat structure to enhance potency against resistant strains [2].

Bevirimat serves as a foundational molecule in antiretroviral research. The ongoing work to develop second-
generation maturation inhibitors, informed by a deep understanding of its derivation, mechanism, and

limitations, continues to be a vital and active field in the quest to overcome HIV drug resistance [4] [5] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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